21-O-乙酰基 6|A-羟基皮质醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

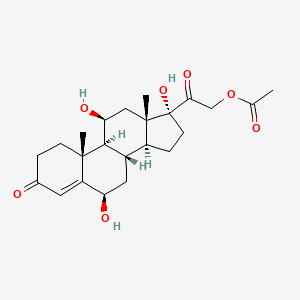

The synthesis of cortisol derivatives, including those with modifications at the 21-hydroxyl group, involves complex biochemical pathways. For instance, the preparation of [1,2,3,4-13C] cortisol 21 acetate through total synthesis introduces carbon labels in a manner that mimics natural biosynthetic pathways. This process involves the elaboration of the cortisol dihydroxyacetone side chain using known methods, demonstrating the intricacy of synthesizing modified cortisol molecules (Zomer, Wynberg, & Drayer, 1984).

Molecular Structure Analysis

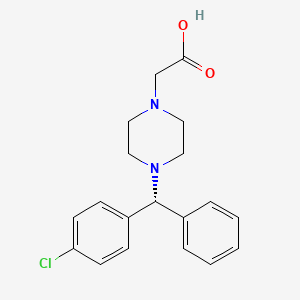

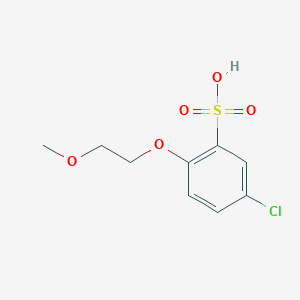

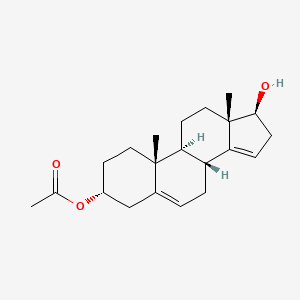

The molecular structure of 21-O-Acetyl 6|A-Hydroxy Cortisol, like that of cortisol and its derivatives, is characterized by specific functional groups that define its chemical behavior and biological activity. The presence of an acetyl group at the 21st position impacts its reactivity and interaction with biological molecules. The structural determination and analysis of genes encoding steroid 21-hydroxylase enzymes provide insights into how structural variations influence enzyme activity and steroid biosynthesis (White, New, & Dupont, 1986).

Chemical Reactions and Properties

Chemical modifications, such as acetylation of the 21-hydroxyl group in cortisol, significantly influence the compound's chemical properties and reactivity. For example, the selective acetylation of the 21-hydroxyl group of cortisol under mild conditions enhances its thermospray response, illustrating how chemical modifications can be utilized to improve analytical detection and potentially modify biological activity (Paulson & Lindberg, 1991).

Physical Properties Analysis

The physical properties of 21-O-Acetyl 6|A-Hydroxy Cortisol, including solubility, stability, and crystalline structure, are influenced by its molecular configuration. Such properties are crucial for its biological function and its interaction with other molecules in biological systems. The process of hydrolysis, for example, demonstrates how the stability and solubility of cortisol esters vary with the chain length of the ester group, affecting the compound's bioavailability and activity within the body (Wright, Cowper, Dp, & Knight, 1983).

科学研究应用

增强分析技术

Paulson 和 Lindberg (1991) 的一项研究探讨了皮质醇的 21-羟基的选择性乙酰化,从而产生了皮质醇 21-乙酸酯,其中包括 21-O-乙酰基 6Δ-羟基皮质醇。该衍生物在热喷雾液相色谱-质谱法中显示出极小的碎片化和更高的灵敏度,使其成为生物流体中皮质醇测定的宝贵工具。这一进步显著提高了检测限,使其与气相色谱-质谱法方法具有竞争力 (Paulson 和 Lindberg,1991).

了解遗传疾病

对先天性肾上腺增生症(一种涉及皮质醇生物合成的疾病)的研究受益于对 21-羟化酶(皮质醇产生中的关键酶)的研究。Tusié-Luna、Traktman 和 White (1990) 的一项研究利用重组痘苗病毒表达正常和突变的 21-羟化酶版本,揭示了特定突变的功能影响。这项研究提供了对 21-羟化酶缺乏症中酶活性与临床严重程度之间相关性的见解 (Tusié-Luna 等人,1990).

代谢研究

Bradlow、Zumoff、Monder、Lee 和 Hellman (1973) 分离并鉴定了皮质醇的新酸性代谢物,包括具有 21-酸基的化合物。这些代谢物被称为“皮质酸”,占给药皮质醇的很大一部分,并提供了对皮质醇的代谢转化及其潜在生物学作用的见解 (Bradlow 等人,1973).

酶学研究

Purdy 和 Rao (1970) 对皮质类固醇乙酰转移酶的研究揭示了某些羟基类固醇对皮质醇乙酰化的竞争性抑制。这项研究有助于了解皮质类固醇代谢中的酶相互作用和调节机制 (Purdy 和 Rao,1970).

属性

IUPAC Name |

[2-oxo-2-[(6R,8S,9S,10R,11S,13S,14S,17R)-6,11,17-trihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O7/c1-12(24)30-11-19(28)23(29)7-5-15-14-9-17(26)16-8-13(25)4-6-21(16,2)20(14)18(27)10-22(15,23)3/h8,14-15,17-18,20,26-27,29H,4-7,9-11H2,1-3H3/t14-,15-,17+,18-,20+,21-,22-,23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXZCDTDGPVVXFM-JACZHYLASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CC(C4=CC(=O)CCC34C)O)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2C[C@H](C4=CC(=O)CC[C@]34C)O)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

21-O-Acetyl 6|A-Hydroxy Cortisol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3alpha,17beta)-15,17-Bis{[tert-butyl(dimethyl)silyl]oxy}androst-5-en-3-yl acetate](/img/structure/B1147240.png)

![[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 5-acetyloxy-1,3-oxathiolane-2-carboxylate](/img/structure/B1147245.png)

![5-BROMOBENZO[B]THIOPHENE](/img/structure/B1147249.png)

![[(2R,3S,5R)-3-(4-Chlorobenzoyl)oxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B1147250.png)